molecular formula C17H19N3O2 B2709691 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide CAS No. 1797871-60-3

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide

Cat. No.: B2709691
CAS No.: 1797871-60-3
M. Wt: 297.358
InChI Key: YKXYRHONPBMANQ-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is an organic compound that belongs to the class of picolinamide derivatives. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group that is further connected to a picolinamide moiety. The presence of the methoxy group on the pyrrolidine ring adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide typically involves the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by the coupling of the resulting intermediate with picolinic acid. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)phenyl)picolinamide: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.

    N-(4-(4-methylpiperazin-1-yl)phenyl)picolinamide: Contains a piperazine ring instead of a pyrrolidine ring.

    N-(4-(3-aminomethylphenyl)piperidin-1-yl)picolinamide: Features a piperidine ring and an aminomethyl group.

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is unique due to the presence of the methoxy group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-15-9-11-20(12-15)14-7-5-13(6-8-14)19-17(21)16-4-2-3-10-18-16/h2-8,10,15H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXYRHONPBMANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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